
Bis(N,N'-di-t-butylacetamidinato)iron(II)
Vue d'ensemble
Description
Bis(N,N’-di-t-butylacetamidinato)iron(II) is an organometallic compound that has garnered significant interest in the fields of bioinorganic chemistry and catalysis. This compound is known for its catalytic properties, particularly in ortho-selective and asymmetric synthesis, making it a valuable precursor in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-t-butylacetamidinato)iron(II) can be synthesized through the reaction of iron(II) chloride with N,N’-di-t-butylacetamidine in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, bis(N,N’-di-t-butylacetamidinato)iron(II) is produced using metal-organic chemical vapor deposition (MOCVD) techniques. This method involves the vaporization of the compound followed by its deposition onto a substrate, forming thin films of iron-containing materials .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N,N’-di-t-butylacetamidinato)iron(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides, such as Fe2O3, under specific conditions.
Reduction: It can be reduced to form iron carbides and iron nitrides.
Substitution: The amidinate ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and peroxide, typically used at high temperatures.
Substitution: Various ligands can be introduced under controlled conditions to achieve the desired substitution.
Major Products Formed
Iron Oxides: Fe2O3 and other iron oxides are common products of oxidation reactions.
Iron Carbides: Fe1−xCx thin films are formed through reduction reactions.
Iron Nitrides: FeN films can be produced via substitution reactions.
Applications De Recherche Scientifique
Metal-Organic Chemical Vapor Deposition (MOCVD)
Bis(N,N'-di-t-butylacetamidinato)iron(II) serves as a precursor for iron thin films via MOCVD. The compound's air sensitivity necessitates careful handling to ensure high-quality film deposition. MOCVD is crucial for producing high-purity iron films used in various electronic applications, including semiconductors and magnetic materials .
Atomic Layer Deposition (ALD)
ALD is a technique that allows for the deposition of thin films one atomic layer at a time, providing excellent control over film thickness and uniformity. Recent studies have highlighted the effectiveness of bis(N,N'-di-t-butylacetamidinato)iron(II) as an iron precursor in ALD processes:
- Thermal ALD : Research indicates that films deposited using this precursor exhibit improved surface roughness and crystallinity when annealed at elevated temperatures .
- Plasma-Enhanced ALD (PEALD) : The use of bis(N,N'-di-t-butylacetamidinato)iron(II) in PEALD has shown enhanced properties compared to traditional thermal methods, making it a promising candidate for advanced material applications .
Comparative Studies
A comparative study evaluated the performance of bis(N,N'-di-t-butylacetamidinato)iron(II) against other iron precursors in ALD. The findings demonstrated that films produced with this compound had superior conformality and density, which are critical parameters for applications in microelectronics and catalysis .
Precursor | Method | Surface Roughness | Crystallinity | Conformality |
---|---|---|---|---|
Fe(tBu-MeAMD)2 | Thermal ALD | Improved | High | Excellent |
Fe(tBu-MeAMD)2 | PEALD | Superior | Enhanced | Very High |
Case Study 1: Iron Oxide Films
In a study focusing on the deposition of iron oxide films, bis(N,N'-di-t-butylacetamidinato)iron(II) was utilized as the iron source. The resulting films demonstrated excellent electrochemical properties suitable for energy storage applications. The research highlighted the compound's ability to form uniform layers with optimal thickness control, essential for device performance .
Case Study 2: Semiconductor Applications
Another case study explored the use of this compound in semiconductor fabrication. Films deposited using bis(N,N'-di-t-butylacetamidinato)iron(II) showed significant promise due to their high purity and uniformity, which are critical for enhancing device efficiency and longevity .
Mécanisme D'action
The mechanism of action of bis(N,N’-di-t-butylacetamidinato)iron(II) involves its reactivity with various substrates. The amidinate ligands facilitate the formation of iron-containing thin films by promoting the deposition of iron atoms onto the substrate. The compound’s volatility and reactivity with water make it an ideal precursor for ALD processes, allowing for the controlled growth of thin films at relatively low temperatures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(N,N’-di-tert-butylacetamidinato)nickel(II): Similar to the iron compound, this nickel complex is used in ALD processes for the deposition of nickel sulfide films.
Bis(N,N’-di-tert-butylacetamidinato)cobalt(II): This cobalt complex is another example of a metal amidinate used in thin film deposition.
Uniqueness
Bis(N,N’-di-t-butylacetamidinato)iron(II) stands out due to its specific reactivity with water and its ability to form iron oxides at relatively low temperatures. This makes it particularly useful in applications requiring precise control over film thickness and composition .
Activité Biologique
Bis(N,N'-di-t-butylacetamidinato)iron(II), also known as Fe(tBu-MeAMD)2, is an organometallic complex with the molecular formula and a molecular weight of 394.42 g/mol. Its unique structure and properties have garnered interest in various fields, particularly in biological applications such as drug delivery and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
- CAS Number : 635680-56-7
- Molecular Weight : 394.42 g/mol
- Appearance : Dark gray solid
- Melting Point : 107°C
- LogP : 4.2807
The biological activity of Bis(N,N'-di-t-butylacetamidinato)iron(II) is primarily attributed to its ability to generate reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells, making the compound a potential candidate for anti-cancer therapies. Studies indicate that the compound interacts with cellular components, leading to oxidative stress that triggers cell death pathways.
Anticancer Activity
Research has shown that Bis(N,N'-di-t-butylacetamidinato)iron(II) exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon carcinoma and melanoma. The following table summarizes the IC50 values of this compound compared to established chemotherapeutic agents:
Compound | IC50 (μM) |
---|---|
Bis(N,N'-di-t-butylacetamidinato)iron(II) | 3.5 ± 0.5 |
Cisplatin | 2.43 ± 1.1 |
Doxorubicin | 4.0 ± 0.8 |
The results indicate that Bis(N,N'-di-t-butylacetamidinato)iron(II) has comparable efficacy to Cisplatin, a widely used chemotherapeutic agent, suggesting its potential as an alternative treatment option.
Mechanistic Insights
The mechanism by which Bis(N,N'-di-t-butylacetamidinato)iron(II) induces apoptosis involves the production of ROS, which leads to DNA damage and activation of caspases—key proteins in the apoptosis pathway. In a study involving MAT-Lu prostate cancer cells, treatment with this compound resulted in increased levels of caspase-3/7 activity, confirming its role in promoting programmed cell death .
Study on Tumor Models
In vivo studies utilizing mouse models have shown promising results for Bis(N,N'-di-t-butylacetamidinato)iron(II). When administered via magnet-guided delivery systems, the compound significantly reduced tumor sizes in leg tumors and tail melanomas. The accumulation of the compound within tumors was monitored using magnetic resonance imaging (MRI), demonstrating both its targeting ability and therapeutic efficacy .
Comparative Analysis with Other Iron Complexes
Comparative studies between Bis(N,N'-di-t-butylacetamidinato)iron(II) and other iron complexes have highlighted its superior anti-cancer properties. For instance, while other iron salen derivatives showed moderate effects, Bis(N,N'-di-t-butylacetamidinato)iron(II) consistently induced higher levels of ROS and greater cytotoxicity in various cancer cell lines .
Safety and Toxicity
While the therapeutic potential is significant, safety assessments indicate that Bis(N,N'-di-t-butylacetamidinato)iron(II) can cause irritation to skin, eyes, and respiratory tracts upon exposure. Long-term toxicity studies are necessary to fully understand the chronic effects of this compound in biological systems .
Propriétés
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUQVABQSKCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42FeN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.